5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol
Overview
Description
5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is an organic compound belonging to the class of nitrofurans These compounds are characterized by the presence of a furan ring bearing a nitro group
Mechanism of Action
Target of Action
The primary target of the compound 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary mechanism for glucose metabolism that can contribute to complications in diabetes.
Biochemical Pathways
The compound’s interaction with aldose reductase suggests that it may affect the polyol pathway . This pathway converts glucose into sorbitol, which is then converted into fructose. Alterations in this pathway can have downstream effects on cellular functions, particularly in the context of hyperglycemia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol typically involves the nitration of a furan ring followed by the formation of the thiadiazole ring. One common method involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide under acidic conditions to form the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The thiol group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced thiadiazole compounds, and various substituted thiadiazole derivatives.
Scientific Research Applications
5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has been investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thioacetic acid: This compound also belongs to the nitrofuran class and exhibits similar antimicrobial properties.
5-(5-Nitro-2-furyl)-1,2,4-oxadiazole: Known for its antibacterial activity against various pathogens.
Uniqueness
5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
5-(5-nitrofuran-2-yl)-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O3S2/c10-9(11)4-2-1-3(12-4)5-7-8-6(13)14-5/h1-2H,(H,8,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASNJDVTZFCZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371801 | |
Record name | 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16865-27-3 | |
Record name | 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16865-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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